Dihydro Ergotamine-13C,d3 Mesylate

Description

Contextualization of Isotopically Labeled Ergot Alkaloids in Contemporary Chemical Biology

Ergot alkaloids are a class of naturally occurring and semi-synthetic compounds known for their complex chemical structures and significant pharmacological activities. researchgate.netmdpi.com In contemporary chemical biology, isotopically labeled versions of these alkaloids are crucial tools. researchgate.net Labeling with stable isotopes like Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H or D) creates molecules that are chemically identical to their native counterparts but have a greater mass. maastrichtuniversity.nl This mass difference is detectable by mass spectrometry, allowing researchers to distinguish the labeled compound from its unlabeled, naturally occurring forms. maastrichtuniversity.nl

The use of these labeled standards is particularly vital for the accurate quantification of ergot alkaloids in complex samples, such as agricultural products or biological fluids. nih.govnih.gov Recent research has focused on developing systematic methods to synthesize a full suite of isotopically labeled priority ergot alkaloids to serve as internal standards for high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). nih.govacs.org This approach enhances the accuracy and reliability of analytical methods designed to monitor these compounds in food and feed, addressing a critical need for robust and precise safety monitoring. nih.gov

Academic Significance of Stable Isotope Tracers in Pharmaceutical Research

Stable isotope tracers are powerful and safe tools for investigating the metabolism and pharmacokinetics of drugs in vivo. maastrichtuniversity.nlnih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive, making them suitable for use in human clinical research. nih.gov Their application in pharmaceutical sciences is extensive and addresses several key challenges.

The primary significance of stable isotope-labeled compounds, such as Dihydroergotamine-13C,d3 Mesylate, lies in their role as ideal internal standards for quantitative bioanalysis. nih.govnih.gov In pharmacokinetic studies, researchers need to measure the concentration of a drug and its metabolites in biological matrices like blood plasma or urine over time. nih.gov Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), is the preferred analytical technique for this purpose due to its high sensitivity and specificity. nih.govnih.gov

By adding a known quantity of the stable isotope-labeled drug to the sample, it co-elutes with the unlabeled drug during chromatography and serves as a perfect reference. Since the labeled and unlabeled compounds have nearly identical physicochemical properties, any sample loss during extraction or variation in instrument response affects both equally. This allows for highly accurate and precise quantification of the drug, correcting for potential experimental errors. nih.gov This methodology has been successfully applied to pharmacokinetic studies of numerous drugs, enabling the reliable determination of key parameters. nih.gov

Fundamental Research Questions Addressed by Dihydroergotamine-13C,d3 Mesylate Studies

The use of Dihydroergotamine-13C,d3 Mesylate is central to addressing fundamental questions regarding the pharmacokinetics (PK) of Dihydroergotamine (B1670595) (DHE). DHE has very low oral bioavailability due to extensive first-pass metabolism, necessitating non-oral routes of administration. nih.gov Understanding the PK profile—how the drug is absorbed, distributed, metabolized, and excreted—is critical for developing effective and reliable delivery systems. nih.gov

Key research questions addressed by using this labeled compound include:

What is the precise concentration of DHE in plasma over time following administration? Dihydroergotamine-13C,d3 Mesylate serves as an internal standard in LC-MS/MS assays to accurately quantify parent DHE and its primary metabolite, 8'-hydroxy-dihydroergotamine. nih.gov

How do different formulations and routes of administration (e.g., intranasal, intramuscular, inhaled) affect the bioavailability and absorption rate of DHE? Comparative bioavailability studies use this robust analytical method to compare the PK profiles of novel delivery systems against established ones, such as intravenous or intramuscular injections. nih.govresearchgate.net

What is the relationship between pharmacokinetic parameters and clinical outcomes? By generating precise PK data, researchers can perform analyses to determine which parameters, such as the maximum plasma concentration (Cmax) or the area under the concentration-time curve (AUC), best predict efficacy and the incidence of adverse effects. nih.gov

The precision afforded by using Dihydroergotamine-13C,d3 Mesylate as an internal standard is indispensable for these investigations, enabling the development of DHE products with optimized delivery profiles. nih.govnih.gov

Below is an interactive table detailing the typical mass spectrometry parameters used in a bioanalytical method employing Dihydroergotamine-13C,d3 Mesylate as an internal standard.

Scope and Epistemological Aims of the Research Outline

This article focuses exclusively on the chemical and analytical significance of Dihydroergotamine-13C,d3 Mesylate within the context of pharmaceutical research. The epistemological aim is to elucidate the scientific value and application of this specific isotopically labeled compound as a research tool. The scope is strictly limited to its role in bioanalytical method development, its importance for establishing pharmacokinetic profiles, and the broader context of stable isotope labeling in chemical biology.

The content adheres to a structured outline, deliberately excluding any discussion of clinical dosage, administration protocols, or safety and adverse effect profiles. The purpose is to provide a scientifically rigorous and focused examination of the compound's function in research, rather than a clinical overview. The information presented is based on established principles of bioanalysis and findings from pharmacokinetic investigations.

Structure

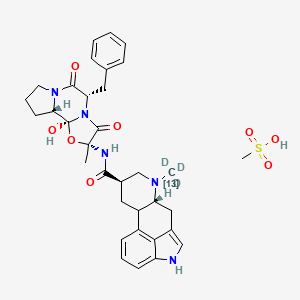

2D Structure

Properties

Molecular Formula |

C34H41N5O8S |

|---|---|

Molecular Weight |

683.8 g/mol |

IUPAC Name |

(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuterio(113C)methyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C33H37N5O5.CH4O3S/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32;1-5(2,3)4/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39);1H3,(H,2,3,4)/t21-,23?,25-,26+,27+,32-,33+;/m1./s1/i2+1D3; |

InChI Key |

ADYPXRFPBQGGAH-UXFLAZELSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N[C@]5(C(=O)N6[C@H](C(=O)N7CCC[C@H]7[C@@]6(O5)O)CC8=CC=CC=C8)C.CS(=O)(=O)O |

Canonical SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.CS(=O)(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Isotopic Labeling Strategies for Dihydro Ergotamine 13c,d3 Mesylate

Retrosynthetic Analysis of Dihydroergotamine (B1670595) Core Structure for Isotopic Incorporation

The synthesis of Dihydroergotamine-13C,d3 Mesylate necessitates a careful retrosynthetic analysis to identify strategic bond disconnections that allow for the introduction of Carbon-13 and deuterium (B1214612) isotopes. The complex tetracyclic ergoline (B1233604) ring system of dihydroergotamine, a derivative of ergotamine, presents numerous synthetic challenges. nih.govwikipedia.org

A key strategy involves the late-stage introduction of the isotopic labels to maximize synthetic efficiency. The most logical position for the incorporation of the 13C and three deuterium atoms is the N-methyl group at position 6 of the ergoline core. This approach minimizes the number of synthetic steps where the expensive isotopic labels are carried through.

The retrosynthetic strategy therefore focuses on the disconnection of the N6-methyl bond. This leads to a key intermediate, a nor-dihydroergotamine derivative, which can then be remethylated using an isotopically labeled methylating agent. This semisynthetic approach, starting from native ergotamine, has been shown to be effective for producing isotopically labeled ergot alkaloids. nih.gov

Methodologies for Carbon-13 and Deuterium Labeling

The introduction of Carbon-13 and deuterium at the N6-position of the dihydroergotamine scaffold requires specialized synthetic methods to ensure high isotopic enrichment and chemical purity.

Stereoselective and Regioselective Isotopic Introduction Techniques

The N-methylation of the nor-dihydroergotamine intermediate is inherently regioselective at the N6-position due to the accessibility and nucleophilicity of this secondary amine. The stereochemistry of the ergoline core is already established in the starting material and is not altered during the N-methylation step. The primary challenge lies in achieving high efficiency in the methylation reaction itself.

Precursor Design and Synthesis for Enriched Labeling

The choice of the isotopically labeled reagent is paramount. For the synthesis of Dihydroergotamine-13C,d3 Mesylate, the ideal precursor is [13C,d3]-methyl iodide (¹³CD₃I). nih.gov This commercially available or synthetically accessible reagent provides the necessary isotopes in a single, readily reactive molecule. The synthesis of such labeled precursors can involve the use of inexpensive sources like ¹³CO₂. nih.gov

Optimization of Reaction Conditions for High Isotopic Purity

The N-methylation reaction must be carefully optimized to ensure near-quantitative incorporation of the ¹³CD₃ group and to minimize any potential side reactions. This involves a systematic evaluation of various reaction parameters.

Table 1: Key Parameters for Optimization of N-methylation

| Parameter | Considerations |

| Base | A non-nucleophilic organic or inorganic base is required to deprotonate the N6-amine without competing in the methylation reaction. Examples include potassium carbonate or proton sponges. |

| Solvent | The solvent must be aprotic and capable of dissolving both the nor-dihydroergotamine substrate and the methylating agent. Acetonitrile (B52724) or dimethylformamide are common choices. |

| Temperature | The reaction temperature is controlled to balance reaction rate with the prevention of side reactions or degradation of the complex ergot alkaloid structure. |

| Stoichiometry | A slight excess of the labeled methylating agent may be used to drive the reaction to completion, but large excesses are avoided due to cost and potential for di-methylation or other side reactions. |

The progress of the reaction and the isotopic purity of the product are typically monitored by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.govnih.gov

Purification and Isolation Protocols for Dihydroergotamine-13C,d3 Mesylate

Following the synthesis, a rigorous purification protocol is essential to isolate the desired labeled compound from unreacted starting materials, non-labeled dihydroergotamine, and any reaction byproducts.

Chromatographic Techniques for Isotopic Purity Enhancement

High-performance liquid chromatography (HPLC) is the primary technique for the purification of Dihydroergotamine-13C,d3 Mesylate. nih.govakjournals.com The choice of the chromatographic conditions is critical for achieving high isotopic and chemical purity.

Table 2: Typical HPLC Purification Parameters

| Parameter | Description |

| Stationary Phase | Reversed-phase columns, such as C18, are commonly employed for the separation of ergot alkaloids. akjournals.com |

| Mobile Phase | A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve optimal separation. |

| Detection | Ultraviolet (UV) detection is used to monitor the elution of the compounds, and the fractions corresponding to the desired product are collected. researchgate.net |

| Preparative HPLC | For larger scale purification, preparative HPLC systems are utilized to isolate sufficient quantities of the high-purity labeled compound. akjournals.com |

The final step in the process is the formation of the mesylate salt. This is typically achieved by treating the purified free base of Dihydroergotamine-13C,d3 with methanesulfonic acid. The resulting salt is often more stable and has better handling properties. The final product is then thoroughly characterized by mass spectrometry and NMR to confirm its identity, and chemical and isotopic purity. axios-research.comalmacgroup.com

Crystallization and Precipitation Methods for Labeled Compound Isolation

Following the synthesis, the isolation and purification of Dihydro Ergotamine-13C,d3 Mesylate are critical to ensure high purity, which is essential for its use as a reference standard. A combination of chromatographic and crystallization techniques is employed.

Preparative High-Performance Liquid Chromatography (HPLC) is a primary method for purifying the isotopically labeled product from the reaction mixture. evitachem.comnih.gov This technique effectively separates the desired labeled compound from any unreacted starting materials, by-products, and potential epimers that may have formed during the synthesis.

Once a highly purified fraction of the labeled compound is obtained from HPLC, crystallization or precipitation is induced to obtain the solid form. The choice of solvent system is crucial for successful crystallization. For ergot alkaloids, mixtures of solvents are often employed. google.com For instance, a process for isolating ergot alkaloids involves using a toluene (B28343)/ethanol solvent mixture for extraction, followed by partial evaporation and crystallization. google.comwipo.int The crystalline product can be obtained from toluene or a mixture of toluene and an aliphatic hydrocarbon. google.com

The stability of the resulting crystalline form is a key consideration. For dihydroergotamine mesylate, stable pharmaceutical compositions for parenteral administration have been developed, indicating that under specific pH conditions (around 5.0 to 6.0), precipitation upon storage can be avoided. google.com

| Technique | Purpose | Key Parameters |

| Preparative HPLC | Purification of the labeled compound | Stationary phase, mobile phase composition, flow rate |

| Crystallization | Isolation of the solid, purified compound | Solvent system (e.g., toluene/aliphatic hydrocarbon), temperature, concentration |

| Precipitation | Rapid isolation of the solid compound | Introduction of an anti-solvent |

Chemical Transformations and Derivatizations of this compound

The chemical reactivity of this compound is largely identical to that of its unlabeled counterpart, Dihydroergotamine Mesylate. The core ergoline structure and the peptide moiety are the primary sites for chemical transformations.

Dihydroergotamine is a derivative of ergotamine where the double bond at the 9,10-position has been reduced. nih.govnih.gov This hydrogenation imparts different pharmacological properties but also influences its chemical reactivity. The presence of multiple functional groups, including amides, a hydroxyl group, and tertiary amines, allows for a range of potential derivatizations.

One of the known metabolites of dihydroergotamine is 8'-β-hydroxy dihydroergotamine, indicating that oxidation at the 8'-position is a possible transformation. nih.gov Other minor metabolites include dihydrolysergic acid and dihydrolysergic amide, which result from the cleavage of the peptide portion of the molecule. nih.gov

While specific derivatization studies on this compound are not extensively reported in the literature, its structure suggests several possibilities for chemical modification. For instance, the hydroxyl group at the 12'-position could be a target for esterification or etherification reactions. The secondary amide in the peptide moiety could potentially undergo hydrolysis under strong acidic or basic conditions.

Mechanistic Investigations and Molecular Interaction Studies in Vitro and Computational Frameworks

Receptor Binding Kinetics and Thermodynamics using Labeled Ligands

Labeled ligands, including both radiolabeled and stable isotope-labeled compounds, are powerful tools for dissecting the binding kinetics and thermodynamics of DHE at its target receptors.

In vitro ligand binding assays are fundamental to characterizing the interaction between a drug and its receptor. Historically, these assays have heavily relied on radiolabeled ligands, such as [3H]dihydroergotamine, to quantify receptor binding in preparations from various tissues, including mammalian brain membranes. nih.govnih.gov These radioligands allow for direct measurement of binding to specific receptor sites.

The advent of advanced analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has spurred the development and use of stable isotope-labeled compounds. nih.gov Dihydroergotamine-13C,d3 Mesylate represents such a tool. While not radioactive, its distinct mass allows it to be used as a tracer and, more commonly, as an internal standard for the precise quantification of the unlabeled drug in complex biological matrices during binding or metabolism studies. nih.gov This approach offers enhanced accuracy and obviates the need for radioactive materials. nih.gov

Saturation and competition binding studies are cornerstones of receptor pharmacology, used to determine key parameters of the drug-receptor interaction.

Saturation Binding: These experiments involve incubating a constant amount of receptor preparation with increasing concentrations of a labeled ligand, such as [3H]dihydroergotamine, until all binding sites are occupied or saturated. nih.gov The resulting data can be analyzed to determine the dissociation constant (Kd), a measure of the ligand's affinity for the receptor, and the maximum binding capacity (Bmax), which reflects the total density of receptors in the tissue. nih.govnih.gov For example, studies using [3H]dihydroergotamine to label 5-HT1B receptors in rat hippocampus and cortex have determined specific Kd and Bmax values, providing a quantitative measure of DHE's affinity and the receptor population in those brain regions. nih.gov

Competition Binding: In these assays, a fixed concentration of a labeled ligand is co-incubated with varying concentrations of an unlabeled competitor drug (in this case, DHE). The ability of the unlabeled drug to displace the labeled ligand from the receptor is measured. This allows for the calculation of the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicates the affinity of the unlabeled drug for the receptor. frontiersin.org Competition studies have been instrumental in revealing DHE's broad receptor profile, demonstrating its high affinity for various serotonin (B10506), dopamine (B1211576), and adrenergic receptor subtypes. frontiersin.orgresearchgate.netresearchgate.net

Table 1: Receptor Binding Affinity (IC50) of Dihydroergotamine (B1670595) at Select Receptors This table presents the half-maximal inhibitory concentration (IC50) values for Dihydroergotamine at several G protein-coupled receptors, as determined by radioligand competition binding assays. Lower IC50 values indicate stronger binding affinity.

| Receptor Subtype | IC50 (nM) | Reference |

|---|---|---|

| Dopamine D2 | 0.47 | frontiersin.orgresearchgate.net |

| Serotonin 5-HT1B | 0.58 | frontiersin.orgresearchgate.net |

| α-Adrenergic2B | 2.8 | frontiersin.orgresearchgate.net |

| Serotonin 5-HT1F | 149 | researchgate.netnih.gov |

| Serotonin 5-HT4E | 230 | frontiersin.orgnih.gov |

| Dopamine D5 | 370 | frontiersin.orgnih.gov |

Beyond equilibrium affinity, the kinetics of binding—the rates of association and dissociation—provide deeper insights into a drug's pharmacological profile. nih.gov Kinetic studies measure the time course of ligand binding and unbinding. nih.gov The dissociation rate constant (koff) is particularly important, as it determines the drug's residence time at the receptor. A slow dissociation rate can lead to prolonged receptor signaling.

Studies with [3H]dihydroergotamine have revealed that its binding to 5-HT1B receptors is very slowly dissociable, with a half-life of dissociation greater than two hours. nih.gov This slow offset from the receptor may contribute to its sustained therapeutic effect. The analysis of these kinetic processes involves fitting time-course data to specific mathematical models to derive the association (kon) and dissociation (koff) rate constants. nih.gov

Dihydroergotamine is known for its broad pharmacology, interacting with a wide array of receptor subtypes. frontiersin.orgresearchgate.netnih.gov Labeled ligand binding assays are crucial for mapping this selectivity profile. By performing competition binding assays across a panel of cell lines or tissues expressing different receptor subtypes, a comprehensive affinity profile can be generated.

Enzyme Interaction and Metabolic Pathway Elucidation in In Vitro Models

The metabolism of DHE is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. In vitro models, such as liver microsomes, are essential for studying these processes.

Dihydroergotamine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. drugs.compatsnap.com Specifically, CYP3A4 has been identified as the principal enzyme responsible for its biotransformation. nih.govnih.govdrugbank.com In vitro studies using human and rat liver microsomes have been pivotal in establishing this pathway. nih.govnih.govthieme-connect.com These preparations contain a high concentration of CYP enzymes and allow for the investigation of metabolic rates and metabolite identification.

The use of a stable isotope-labeled tracer like Dihydroergotamine-13C,d3 Mesylate is highly advantageous in such studies. When incubated with liver microsomes, the labeled compound undergoes the same metabolic transformations as the unlabeled drug. Using mass spectrometry, researchers can easily distinguish the labeled drug and its resulting labeled metabolites from endogenous compounds and the unlabeled drug, allowing for precise tracking and quantification of the metabolic pathways. nih.gov

These studies have identified 8'-β-hydroxydihydroergotamine as the major metabolite, which itself exhibits significant pharmacological activity. nih.govfda.gov Furthermore, these in vitro systems are used to investigate drug-drug interactions. It has been shown that potent inhibitors of CYP3A4, such as ketoconazole, clarithromycin, and ritonavir, can significantly inhibit the metabolism of DHE. drugs.comfda.govmedscape.com This inhibition can lead to markedly increased plasma concentrations of DHE, which is a key consideration in clinical use.

Table 2: Key Enzyme and Inhibitors in Dihydroergotamine Metabolism This table summarizes the primary enzyme responsible for the metabolism of Dihydroergotamine and lists examples of potent inhibitors that can cause significant drug-drug interactions.

| Enzyme | Role | Examples of Potent Inhibitors | Reference |

|---|---|---|---|

| Cytochrome P450 3A4 (CYP3A4) | Primary enzyme for hepatic metabolism | Ketoconazole, Itraconazole, Ritonavir, Erythromycin, Clarithromycin, Troleandomycin | drugs.comnih.govfda.govmedscape.com |

Identification and Structural Characterization of Phase I and Phase II Metabolites through Isotope Tracing

The use of stable isotope-labeled compounds, such as Dihydroergotamine-13C,d3 Mesylate, is a cornerstone in modern drug metabolism studies. The distinct mass shift introduced by the ¹³C and deuterium (B1214612) (d3) atoms allows for the unambiguous differentiation of the parent compound and its metabolites from endogenous molecules in complex biological matrices like plasma. msmetrix.combiorxiv.orgnih.gov This isotope tracing approach, coupled with high-resolution mass spectrometry (HRMS), facilitates the identification and structural elucidation of metabolic products. msmetrix.commdpi.com

Dihydroergotamine (DHE) undergoes extensive hepatic metabolism, and four primary metabolites have been identified. nih.gov The principal metabolic pathway is hydroxylation, a typical Phase I reaction.

Phase I Metabolism: The major bioactive metabolite is 8'-β-hydroxy-dihydroergotamine (8'-OH-DHE). nih.govresearchgate.net This metabolite is significant as it shows equipotency to the parent drug at adrenergic and serotonin receptors and can be found in plasma at concentrations 5 to 7 times higher than DHE itself. nih.gov Other minor Phase I metabolites include Dihydrolysergic acid and Dihydrolysergic amide, along with a metabolite formed via the oxidative opening of the proline ring. nih.gov Isotope tracing with Dihydroergotamine-13C,d3 Mesylate would produce a characteristic isotopic pattern for each of these metabolites, confirming their origin from the administered drug.

Phase II Metabolism: While Phase I metabolites are more prominent, Phase II conjugation reactions, such as glucuronidation, are also possible metabolic routes for drugs and their metabolites. msmetrix.com For instance, studies on other compounds have identified O-glucuronides as major metabolites in human plasma. msmetrix.com The application of isotope tracing would be essential to definitively identify any DHE-derived glucuronide or sulfate (B86663) conjugates.

The general workflow for such an investigation involves administering the labeled compound and analyzing biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). msmetrix.commdpi.com The mass spectrometer is programmed to detect the characteristic mass signature of the stable isotopes, allowing researchers to trace the metabolic journey of the drug.

Table 1: Known Metabolites of Dihydroergotamine

| Metabolite Name | Metabolic Phase | Significance | Reference |

|---|---|---|---|

| 8'-β-hydroxy-dihydroergotamine | Phase I | Primary bioactive metabolite; equipotent to DHE. nih.gov | nih.govresearchgate.net |

| Dihydrolysergic acid | Phase I | Minor metabolite. | nih.gov |

| Dihydrolysergic amide | Phase I | Minor metabolite. | nih.gov |

| Product of proline ring opening | Phase I | Minor metabolite. | nih.gov |

Metabolic Flux Analysis in Cellular Systems using Stable Isotope Labeled Dihydroergotamine

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. By introducing a substrate labeled with stable isotopes, such as Dihydroergotamine-13C,d3 Mesylate, scientists can trace the path of the labeled atoms through various metabolic pathways. This provides a dynamic view of cellular metabolism and how it is affected by a xenobiotic compound.

While specific MFA studies employing Dihydroergotamine-13C,d3 Mesylate are not prominent in the available literature, the methodology offers a robust framework for future research. The process would involve:

Cell Culture Incubation: Introducing Dihydroergotamine-13C,d3 Mesylate to a relevant cellular system (e.g., human liver cells) in a controlled environment.

Metabolite Extraction: After a specific incubation period, extracting intracellular and extracellular metabolites.

Mass Spectrometry Analysis: Using LC-MS/MS to analyze the isotopic labeling patterns in downstream metabolites. The distribution of ¹³C and deuterium labels reveals the activity of different metabolic pathways.

Computational Modeling: Employing computational models to calculate the flux, or rate, through each reaction in the network based on the measured labeling patterns.

This type of analysis could reveal how DHE perturbs central carbon metabolism or other key cellular pathways, providing deeper mechanistic insights beyond simple metabolite identification. The use of fully labeled media in conjunction with the labeled drug can further enhance the resolution of these analyses. nih.gov

Computational Molecular Modeling and Simulation of Dihydroergotamine-13C,d3 Interactions

Computational modeling provides an atomic-level understanding of how drugs interact with their biological targets. For Dihydroergotamine-13C,d3 Mesylate, the computational studies performed on the unlabeled Dihydroergotamine (DHE) are highly relevant. The minor mass increase from the isotopes does not significantly alter the molecular mechanics or quantum chemical properties that govern ligand-protein interactions. These simulations, therefore, offer a valid and detailed picture of the binding behavior of the labeled compound.

Molecular Docking Studies for Ligand-Protein Binding Site Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. brieflands.com Studies have used this method to investigate the binding of DHE to various targets, including its primary therapeutic targets—serotonin receptors—and other proteins. brieflands.comnih.gov

For example, docking studies have explored DHE's interaction with the main protease (Mpro) of coronaviruses, identifying it as a potential inhibitor. nih.govfrontiersin.org These studies predict binding energies and key interacting residues. In one such study, DHE was identified as a top candidate with a binding energy of -9.4 kcal/mol against SARS-CoV-2 Mpro. nih.gov Another study reported a binding energy of -9.8 kcal/mol for DHE with Mpro. frontiersin.org The interactions typically involve a network of hydrogen bonds and hydrophobic contacts within the enzyme's catalytic pocket. nih.gov Similar docking approaches have been used to screen DHE against other targets, such as the tau protein, implicated in Alzheimer's disease. nih.gov

Table 2: Representative Molecular Docking Results for Dihydroergotamine

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | -9.4 | Not specified | nih.gov |

| SARS-CoV-2 Main Protease (Mpro) | -9.8 | Leu141, Ser144, Cys145, Gln189 (H-bonds) | frontiersin.org |

| Mpro 3Clpro (Coronavirus) | -58.1 kJ/mol (MM/PBSA) | Not specified | brieflands.com |

| Tau Protein | Low binding affinity noted | Not specified | nih.gov |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide insights into the movement and conformational changes of a ligand-protein complex over time. acs.orgnih.gov Several studies have employed MD simulations to explore the stability and dynamics of DHE bound to its receptors. nih.govacs.orgresearchgate.net

A key study compared the binding of DHE and Ergotamine (ERG) to the 5-HT1B serotonin receptor. acs.orgnih.gov Although structurally similar, DHE is about 10-fold less potent. MD simulations running for a total of 6.0 µs revealed subtle differences in their interaction dynamics. acs.orgnih.gov The root-mean-square fluctuation (RMSF) values for DHE were higher than for ERG, indicating that DHE is bound less tightly and with more fluctuation within the binding pocket. acs.org This difference in dynamic motion helps to explain their varied pharmacological profiles, something static crystal structures alone cannot do. nih.gov Key residues involved in the active state for both ligands were identified as Trp327 and Phe331. nih.gov

Other MD simulations have assessed the stability of DHE when docked to potential targets like viral proteases. frontiersin.org These simulations monitor parameters such as the root-mean-square deviation (RMSD) of the complex to confirm its stability over the simulation period (e.g., 100 ns). brieflands.comfrontiersin.org The average RMSD of the Dihydroergotamine-Mpro complex has been reported as low as 0.25 nm, indicating a stable binding. brieflands.com

Table 3: Key Findings from Molecular Dynamics Simulations of Dihydroergotamine

| System | Simulation Parameter | Finding | Reference |

|---|---|---|---|

| DHE bound to 5-HT1B Receptor | Root-Mean-Square Fluctuation (RMSF) | DHE exhibits higher RMSF compared to Ergotamine, indicating less tight binding. | acs.orgnih.gov |

| DHE bound to 5-HT1B Receptor | Key Residue Interactions | Trp327 and Phe331 are critical for maintaining the active state conformation. | nih.gov |

| DHE bound to Coronavirus Mpro | Root-Mean-Square Deviation (RMSD) | Average RMSD of ~0.25-1.75 Å, indicating a stable complex. | brieflands.comfrontiersin.org |

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, often based on density functional theory (DFT), are used to investigate the electronic properties of molecules, such as charge distribution and orbital energies. cambridge.orgresearchgate.netnih.gov These methods provide a fundamental understanding of a ligand's reactivity and the nature of its interactions with a protein.

Quantum chemistry studies have been performed to unveil the detailed binding energy of the DHE-serotonin receptor complex. cambridge.orgcambridge.org By using advanced methods like the electrostatically embedded molecular fractionation with conjugate caps (B75204) (MFCC) scheme, researchers can dissect the total binding energy into contributions from different regions of the DHE molecule and various segments of the protein. cambridge.org This allows for the prediction of which parts of the drug are most crucial for binding, offering a path toward the in silico design of new drugs with improved properties. cambridge.orgresearchgate.net Such calculations have been used to analyze electrostatic potential isosurfaces and protonation states, which are critical for understanding the binding mechanism at a quantum level. cambridge.org

Degradation Pathways and Stability Profiling of Dihydro Ergotamine 13c,d3 Mesylate

Identification and Structural Elucidation of Degradation Products of Labeled Dihydroergotamine (B1670595)

The identification and characterization of degradation products are essential for understanding the stability of Dihydroergotamine-13C,d3 Mesylate. Advanced analytical techniques are employed to isolate and elucidate the structures of these impurities that may form under various stress conditions.

High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for the structural elucidation of degradation products. conicet.gov.ar HRMS provides accurate mass measurements, enabling the determination of elemental compositions, while NMR provides detailed information about the molecular structure.

In studies on Dihydroergotamine Mesylate, two major degradation impurities were identified. researchgate.netresearcher.lifepeeref.com One impurity, referred to as Impurity-1, was characterized by the cleavage of the amide bond in the lysergic acid moiety. researchgate.net Another significant degradant, Impurity-5, showed a mass increase of 4 amu compared to the parent compound, suggesting an oxidative modification. researchgate.net The structures of these impurities were confirmed through detailed analysis of their mass and NMR spectra. researchgate.netresearcher.lifepeeref.com

Table 1: Spectroscopic Data for Major Degradation Products of Dihydroergotamine

| Impurity | Spectroscopic Technique | Key Findings | Proposed Structure |

| Impurity-1 | HRMS, NMR | Cleavage of the amide bond in the lysergic acid moiety. researchgate.net | (6aR,9R,10aR)-7-methyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide researchgate.net |

| Impurity-5 | HRMS, NMR | Mass increase of 4 amu, suggesting oxidation. researchgate.net | Oxidized derivative of Dihydroergotamine |

Data based on studies of non-labeled Dihydroergotamine Mesylate.

To facilitate their structural characterization, degradation products are first isolated from the parent drug substance. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the primary techniques used for this purpose. researchgate.netresearcher.lifepeeref.com

In the case of Dihydroergotamine Mesylate, an ion-pair UPLC method was developed to separate and quantify the related substances. researchgate.netresearcher.lifepeeref.com For the isolation of sufficient quantities of the impurities for spectroscopic analysis, preparative HPLC is often employed. researchgate.netresearcher.life The purity of the isolated degradants is then confirmed using analytical HPLC before proceeding with structural elucidation. researchgate.net

Forced Degradation Studies of Dihydroergotamine-13C,d3 Mesylate

Forced degradation studies, or stress testing, are conducted to understand the intrinsic stability of a drug substance and to identify potential degradation pathways. rjptonline.org These studies involve subjecting the compound to conditions more severe than those it would encounter during storage and shipping.

Hydrolytic degradation involves the reaction of a drug substance with water. Studies on Dihydroergotamine Mesylate have shown that it is susceptible to hydrolysis, particularly under alkaline conditions. akjournals.comresearchgate.net

Under basic conditions, a significant degradation product, Impurity-1, is formed. akjournals.comresearchgate.net The rate of degradation is dependent on the pH of the solution. Acidic conditions also lead to degradation, though potentially through different pathways. The stability of Dihydroergotamine Mesylate solutions is found to be optimal in a pH range of 5.0 to 6.0. google.com

Table 2: Summary of Hydrolytic Degradation of Dihydroergotamine Mesylate

| Condition | Degradation Level | Major Degradant(s) |

| Acidic (0.1 N HCl) | Significant | Impurity-5 akjournals.comresearchgate.net |

| Neutral (Water) | Minimal | - |

| Alkaline (0.1 N NaOH) | Significant | Impurity-1 akjournals.comresearchgate.net |

Data based on studies of non-labeled Dihydroergotamine Mesylate.

Oxidative degradation is a common pathway for many pharmaceuticals and involves the reaction with oxygen or other oxidizing agents. nih.gov For Dihydroergotamine Mesylate, oxidative stress, typically induced by hydrogen peroxide, leads to the formation of several degradation products. akjournals.comresearchgate.net

The primary oxidative degradation product observed is Impurity-5. akjournals.comresearchgate.net The mechanism likely involves the oxidation of the ergot alkaloid ring system. The kinetics of this degradation would follow pseudo-first-order kinetics, with the rate dependent on the concentration of the oxidizing agent and temperature.

Photolytic degradation occurs when a drug substance is exposed to light, while thermal degradation is induced by heat. Dihydroergotamine Mesylate has been shown to be sensitive to both light and heat. akjournals.comresearchgate.net

Photostability studies, conducted by exposing the compound to light sources specified by ICH guidelines, revealed the formation of Impurity-5 as a major degradant. akjournals.comresearchgate.net Similarly, thermal stress at elevated temperatures also resulted in the formation of this impurity. akjournals.comresearchgate.net The stability of hydrogenated ergopeptide alkaloids like dihydroergotamine in solution is a function of temperature. nih.gov

Table 3: Summary of Forced Degradation Studies on Dihydroergotamine Mesylate

| Stress Condition | Major Degradation Product(s) |

| Hydrolysis (Alkaline) | Impurity-1 akjournals.comresearchgate.net |

| Hydrolysis (Acidic) | Impurity-5 akjournals.comresearchgate.net |

| Oxidation (H₂O₂) | Impurity-5 akjournals.comresearchgate.net |

| Photolytic | Impurity-5 akjournals.comresearchgate.net |

| Thermal | Impurity-5 akjournals.comresearchgate.net |

Data based on studies of non-labeled Dihydroergotamine Mesylate.

Theoretical Prediction of Degradation Mechanisms for Labeled Ergot Alkaloids

The degradation of Dihydroergotamine-13C,d3 Mesylate is predicted to follow pathways analogous to its unlabeled counterpart, Dihydroergotamine (DHE). The introduction of stable isotopes (¹³C and deuterium) is not expected to alter the fundamental chemical reactions leading to degradation, although minor effects on reaction rates (kinetic isotope effects) may occur. The primary degradation mechanisms for ergot alkaloids include hydrolysis, oxidation, epimerization, and photodegradation.

Hydrolytic Degradation: The amide linkage in the lysergic acid moiety and the peptide portion of the molecule are susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the formation of dihydrolysergic acid and the peptide side chain as separate entities. Studies on DHE have shown that both acidic and basic conditions can promote the formation of degradation products. akjournals.com

Oxidative Degradation: The indole (B1671886) nucleus and other parts of the molecule are prone to oxidation. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents. For DHE, oxidative degradation has been observed, leading to the formation of various oxidized derivatives. akjournals.com The use of antioxidants or storage under an inert atmosphere can mitigate this pathway. nih.gov

Epimerization: Ergot alkaloids can undergo epimerization at the C-8 position, converting the active (-)-isomer into its inactive (+)-isoform. This process is influenced by factors such as pH and temperature. For Dihydroergotamine, the formation of its C-8 epimer, 8'-epi-dihydroergotamine, is a known degradation pathway.

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of ergot alkaloids. nih.gov It is recommended to store Dihydroergotamine-13C,d3 Mesylate, like its unlabeled form, protected from light. fda.gov.tw

The following table summarizes the predicted degradation products of Dihydroergotamine-13C,d3 Mesylate based on the known degradation of DHE.

| Degradation Pathway | Predicted Degradation Product | Triggering Condition |

| Hydrolysis (Acid/Base) | Dihydrolysergic acid-13C,d3 and peptide side chain | pH extremes |

| Oxidation | Hydroxylated and other oxidized derivatives | Presence of oxygen, oxidizing agents |

| Epimerization | 8'-epi-dihydroergotamine-13C,d3 | Heat, pH |

| Photodegradation | Various photolytic products | Exposure to light (especially UV) |

This table is a theoretical prediction based on the known degradation of unlabeled Dihydroergotamine.

Long-Term Storage Stability Assessment of Dihydroergotamine-13C,d3 Mesylate Reference Standards

The long-term stability of Dihydroergotamine-13C,d3 Mesylate as a reference standard is crucial for its use in quantitative analysis. While specific long-term stability studies on the labeled compound are not extensively published, data from its unlabeled counterpart, Dihydroergotamine Mesylate, provide valuable insights.

Reference standards of DHE are typically stored under controlled conditions to minimize degradation. Recommended storage conditions generally include refrigeration (2-8 °C) or freezing (-20 °C) and protection from light and moisture. fda.gov.twgoogle.com

Studies on DHE formulations have shown good stability for extended periods when stored appropriately. For instance, some formulations demonstrate stability for at least 24 months under room temperature storage. google.com However, fluctuations in temperature can lead to a more rapid decline in potency. fda.gov.tw The stability of DHE in solution is also dependent on the solvent composition, with water-alcohol mixtures having dielectric constants between 30 and 45 showing enhanced stability. nih.gov

For a reference standard of Dihydroergotamine-13C,d3 Mesylate, a similar stability profile is expected. To ensure its integrity over time, the following storage conditions and monitoring are recommended:

Storage Temperature: -20°C for long-term storage.

Light: Stored in amber vials or otherwise protected from light.

Moisture: Stored in a desiccated environment.

Purity Assessment: Periodic re-analysis using a validated chromatographic method to assess purity and detect the emergence of any degradation products.

The following table provides a hypothetical stability assessment schedule and acceptance criteria for a Dihydroergotamine-13C,d3 Mesylate reference standard, based on typical practices for pharmaceutical reference standards.

| Time Point | Storage Condition | Test | Acceptance Criteria |

| Initial | -20°C, protected from light | Purity by HPLC, Mass Spectrometry | ≥ 98.0% |

| 6 Months | -20°C, protected from light | Purity by HPLC | No significant change from initial |

| 12 Months | -20°C, protected from light | Purity by HPLC | ≥ 98.0% |

| 24 Months | -20°C, protected from light | Purity by HPLC, Mass Spectrometry | ≥ 98.0% |

| 36 Months | -20°C, protected from light | Purity by HPLC | ≥ 98.0% |

This table represents a typical stability testing schedule and is for illustrative purposes. Actual stability data may vary.

Innovative Applications in Pre Clinical and Translational Research Methodologies

Utilization of Dihydro Ergotamine-13C,d3 Mesylate as an Internal Standard in Bioanalysis of Related Compounds

In the quantitative analysis of pharmaceuticals and their metabolites from biological matrices, accuracy and precision are paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique, but it is susceptible to variations introduced during sample preparation and by matrix effects, where components of the biological sample can suppress or enhance the ionization of the analyte. kobv.de The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these issues. colab.wsyoutube.com

This compound is an ideal internal standard for the quantification of dihydroergotamine (B1670595) and its related compounds. axios-research.com Because it contains heavy isotopes (Carbon-13 and Deuterium), it is chemically identical to the unlabeled analyte but has a distinct, higher mass. axios-research.com When added to a sample at a known concentration at the beginning of the analytical process, it experiences the same extraction losses and ionization effects as the target analyte. youtube.comresearchgate.net By measuring the ratio of the analyte's mass spectrometry signal to the SIL-IS signal, analysts can correct for these variations, leading to significantly more accurate and reliable quantification. youtube.comkobv.de

The development of SIL-IS for ergot alkaloids has been a focus of research to improve food safety monitoring and bioanalysis. researchgate.netkobv.dekobv.de The synthesis of ¹³CD₃-labeled ergot alkaloids has been shown to significantly improve the accuracy of quantification by correcting for matrix effects and signal variations in mass spectrometric analysis. colab.wskobv.deacs.org This approach obviates the need for laborious, matrix-specific correction factors and improves the consistency of results, which is critical in both pre-clinical research and regulated food safety analysis. kobv.decolab.ws

| Analytical Parameter | Method without SIL-IS | Method with SIL-IS (e.g., this compound) | Rationale for Improvement |

|---|---|---|---|

| Precision (%CV) | Can be >15% | Typically <10% nih.govnih.gov | Corrects for variability in sample preparation and instrument response. |

| Accuracy (%Bias) | Variable, often outside ±15% | Typically within ±10% nih.govnih.gov | Compensates for matrix effects (ion suppression/enhancement) and analyte recovery. |

| Lower Limit of Quantitation (LOQ) | Higher, limited by signal-to-noise | Lower, improved by reducing variability nih.gov | More stable signal ratio allows for reliable measurement at lower concentrations. |

| Throughput | Lower, may require matrix-matched calibrators | Higher, simplifies sample processing kobv.decolab.ws | Reduces the need for complex calibration schemes and re-analysis. |

Application in Advanced Metabolomics and Fluxomics Research

Beyond its role as an internal standard, this compound serves as a powerful tracer in the fields of metabolomics and fluxomics, which study the complete set of metabolites and their dynamic fluxes through metabolic pathways, respectively.

Stable Isotope Resolved Metabolomics (SIRM) for Pathway Mapping in Cellular and Animal Models

Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique used to trace the fate of atoms from an isotopically enriched precursor through metabolic networks. nih.govnih.govnih.gov By introducing a labeled compound like this compound into a biological system (such as cell cultures or animal models), researchers can track the incorporation of the ¹³C and deuterium (B1214612) atoms into downstream metabolites. nih.govspringernature.com

As the parent compound is processed by enzymes, the resulting metabolites will carry the isotopic label, creating a distinct mass signature that can be detected by high-resolution mass spectrometry. acs.org This allows for the unambiguous identification of metabolic products and the elucidation of the biochemical pathways involved in the drug's biotransformation. nih.govnih.govspringernature.com For instance, if Dihydro Ergotamine undergoes hydroxylation, the resulting metabolite would be expected to have a mass increase corresponding to the addition of an oxygen atom while retaining the isotopic signature of the ¹³C and d3 labels. This approach provides unparalleled insight into the metabolic wiring of cells and how it is perturbed by the introduction of a xenobiotic. nih.govnih.govspringernature.com SIRM can reveal not only direct metabolites but also the compound's impact on endogenous metabolic pathways. nih.govacs.org

Tracer Studies for De Novo Biosynthesis and Turnover Rate Determination

Isotopically labeled tracers are essential for studying the dynamics of biological molecules, including their rates of synthesis and degradation (turnover). While ergot alkaloids are fungal secondary metabolites and not synthesized de novo in mammalian systems, a labeled version like this compound is invaluable for determining its metabolic turnover rate. nih.govmdpi.com

After administration to a research model, the disappearance of the labeled parent compound and the appearance and subsequent decline of its labeled metabolites can be monitored over time. This kinetic data allows for the calculation of key pharmacokinetic parameters, including the rate of metabolic clearance and the formation and elimination half-lives of its biotransformation products. Such studies provide a dynamic view of how the compound is processed and eliminated by the body, which is fundamental to understanding its disposition.

Role in Mechanistic Disposition Studies in Research Models (Non-Clinical)

Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is a core component of pre-clinical research. Labeled compounds are central to these mechanistic disposition studies.

In Vitro and Ex Vivo Tissue Distribution Studies Using Labeled Dihydroergotamine

Determining the extent to which a compound distributes into various tissues is crucial for identifying potential sites of action or accumulation. In vitro and ex vivo studies using labeled dihydroergotamine provide quantitative data on its tissue partitioning.

In vitro studies often involve incubating radiolabeled or stable isotope-labeled dihydroergotamine with tissue homogenates or slices (e.g., from the liver, kidney, or brain) to determine the extent of tissue binding. nih.govfda.gov

Ex vivo studies involve administering the labeled compound to an animal model. After a set period, tissues are harvested, and the concentration of the label is measured to determine the compound's distribution throughout the body. nih.gov For example, studies in mice using ergotamine have shown that it distributes to the kidney, liver, and brainstem, indicating region-specific accumulation. researchgate.netscispace.com A study using tritium-labeled dihydroergotamine (³H-DHE) in rats demonstrated its ability to penetrate the blood-brain barrier and distribute into multiple brain regions. nih.gov

| Tissue | Relative Distribution/Penetration Finding | Research Model | Citation |

|---|---|---|---|

| Brain (Various Regions) | Demonstrated penetration of the blood-brain barrier. Brain-to-plasma concentration ratio of ~5% at 30 min post-dose. | Rat (using ³H-DHE) | nih.gov |

| Olfactory Bulb | Concentration was ~4 times greater after intranasal vs. intravenous dose, suggesting direct nose-to-brain transport. | Rat (using ³H-DHE) | nih.gov |

| Liver | Identified as a site of ergotamine accumulation and metabolism. | Mouse (using ergotamine) | researchgate.netscispace.com |

| Kidney | Identified as a site of ergotamine accumulation. | Mouse (using ergotamine) | researchgate.netscispace.com |

| Veins (Saphenous, Femoral) | Elicited venoconstriction that persisted for hours even after washout from the bathing solution. | Canine (in vitro strips) | nih.gov |

Microdialysis and Tissue Penetration Studies with Labeled Tracers

While tissue homogenate analysis provides a snapshot of total drug concentration, microdialysis offers a dynamic view of the unbound drug concentration in the interstitial fluid of a specific tissue, which is generally the concentration that is pharmacologically active. This technique involves implanting a small, semi-permeable probe into a target tissue (e.g., the brain).

By perfusing the probe with a physiological solution, unbound molecules from the surrounding tissue diffuse across the membrane and are collected for analysis. Using a labeled tracer like this compound in conjunction with microdialysis would allow for highly sensitive and specific quantification of its penetration into and clearance from the target tissue in real-time. This is particularly valuable for assessing blood-brain barrier penetration and target site engagement for centrally acting agents. nih.gov Studies assessing brain uptake of labeled dihydroergotamine have provided critical data on its ability to reach its site of action within the central nervous system. nih.gov

Contribution to Fundamental Research in Drug Discovery and Development Toolboxes

The development of new drug formulations and the establishment of their bioequivalence rely heavily on robust and accurate analytical methods. Dihydroergotamine-13C,d3 Mesylate serves as an indispensable internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for bioanalytical testing. nih.gov Its use is foundational in preclinical pharmacokinetic studies and clinical trials, ensuring the accuracy and precision of data that informs the progression of new Dihydroergotamine-based therapies.

Stable isotope labeling, where certain atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., carbon-13 for carbon, deuterium for hydrogen), is a powerful technique in drug metabolism and pharmacokinetic studies. nih.gov The resulting labeled compound, in this case, Dihydroergotamine-13C,d3 Mesylate, is chemically identical to the parent drug but has a different molecular weight. This distinction allows it to be easily differentiated by a mass spectrometer.

When analyzing biological samples such as plasma or tissue, Dihydroergotamine-13C,d3 Mesylate is added in a known quantity. thermofisher.com It behaves identically to the unlabeled Dihydroergotamine during sample extraction and analysis, thus accounting for any sample loss or variability in the analytical process. This ensures that the measurement of the actual drug concentration is highly accurate and reproducible.

The precision afforded by this stable isotope-labeled internal standard is crucial for several key areas of drug development:

Pharmacokinetic Profiling: Accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental. The use of Dihydroergotamine-13C,d3 Mesylate enables the precise measurement of Dihydroergotamine concentrations in biological fluids over time, allowing for the characterization of its pharmacokinetic profile. nih.gov This is essential for understanding how different formulations, such as intranasal sprays or powders, affect the drug's bioavailability and onset of action. nih.govnih.gov

Bioequivalence Studies: When developing a generic version of a drug or a new formulation, it is necessary to demonstrate that it performs in the same way as the original or an existing formulation. fda.gov Bioequivalence studies rely on the accurate measurement of key pharmacokinetic parameters like maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC). The use of Dihydroergotamine-13C,d3 Mesylate as an internal standard is critical for the reliability of these studies. researchgate.net

Metabolite Identification: Stable isotope labeling can also aid in the identification of drug metabolites. By comparing the mass spectra of samples from subjects who have received the unlabeled drug with those who have received the labeled drug, researchers can more easily identify and characterize the drug's metabolites. nih.govdoi.org

The following data tables illustrate the type of pharmacokinetic data generated in studies that would utilize Dihydroergotamine-13C,d3 Mesylate as an internal standard.

Table 1: Comparative Pharmacokinetic Parameters of Different Dihydroergotamine (DHE) Formulations

| Formulation | Cmax (pg/mL) | Tmax (h) | AUC (0-inf) (pg·h/mL) |

| Intranasal Spray (2.0 mg) | 978 | 0.7 | 2586 |

| Intramuscular Injection (1.0 mg) | 2246 | 0.5 | 4963 |

| Intranasal Powder (5.2 mg) | 1870 | 0.38 | 6150 |

This table presents representative pharmacokinetic data for different Dihydroergotamine formulations. Cmax refers to the maximum plasma concentration, Tmax is the time to reach Cmax, and AUC (0-inf) is the total drug exposure over time. Such data is typically generated using LC-MS/MS with a stable isotope-labeled internal standard like Dihydroergotamine-13C,d3 Mesylate to ensure accuracy.

Table 2: Pharmacokinetic Parameters of an Investigational Intranasal DHE Powder (STS101) Compared to Approved Formulations

| Parameter | STS101 (5.2 mg) | Intranasal Spray (2.0 mg) | Intramuscular Injection (1.0 mg) |

| Cmax (pg/mL) | 1870 | 486 | 2246 |

| Tmax (h) | 0.38 | 0.72 | 0.50 |

| AUC (0-2h) (pg·h/mL) | 1850 | 472 | 2680 |

| AUC (0-inf) (pg·h/mL) | 6150 | 2586 | 4963 |

This table, adapted from a study on a novel DHE powder formulation, highlights the comparative pharmacokinetic profiles. nih.gov The precision of these measurements is critical for evaluating the potential advantages of new delivery systems and is reliant on robust bioanalytical methods employing stable isotope-labeled internal standards.

Future Perspectives and Emerging Directions in Dihydro Ergotamine 13c,d3 Mesylate Research

Development of Novel Isotopic Labeling Methodologies for Complex Alkaloids

The complex structure of ergot alkaloids like dihydroergotamine (B1670595) presents significant challenges for isotopic labeling. kobv.dechemicalsknowledgehub.com Traditional multi-step total synthesis is often costly, time-consuming, and complex, especially when incorporating isotopes like carbon-14 (B1195169) or stable isotopes like carbon-13 and deuterium (B1214612). chemicalsknowledgehub.commusechem.comacs.org A primary challenge is ensuring the label is placed in a metabolically stable position to prevent its loss during biological processing, which would render it useless as a tracer. chemicalsknowledgehub.com

To overcome these hurdles, researchers are focusing on innovative and more efficient labeling strategies.

Late-Stage Functionalization : This approach introduces isotopic labels at the final steps of a synthetic route, which minimizes the number of radioactive or isotopically enriched steps, thereby reducing costs, time, and waste. musechem.com

Semisynthesis : A promising and more universal approach involves the chemical modification of the naturally produced, unlabeled alkaloid. For ergot alkaloids, a successful strategy has been the N6-demethylation of the shared lysergic acid moiety to create a "nor-" intermediate. This intermediate can then be remethylated using a labeled methyl source, such as iodomethane (B122720) (¹³CD₃-I), to produce the desired isotopically labeled alkaloid. kobv.denih.gov This method has been successfully applied to create a suite of isotopically labeled ergot alkaloids, whose chromatographic and mass spectrometric properties exactly match their native counterparts. nih.gov

Biocatalysis : The use of enzymes in cascade reactions offers a "one-pot" procedure to create complex labeled molecules from simpler labeled precursors. acs.org Nitrile hydrolyzing enzymes (nitrilases), for instance, have shown potential in this area. acs.org

These advancements are crucial for producing high-purity, stable-labeled standards like Dihydroergotamine-13C,d3 Mesylate, which are essential for improving the accuracy and reliability of analytical methods. nih.govcolab.ws

Integration with Advanced Imaging Techniques for In Situ Molecular Tracking

Isotopically labeled compounds are invaluable for visualizing and tracking drug molecules within biological systems. The integration of Dihydroergotamine-13C,d3 Mesylate and other labeled analogues with advanced imaging technologies allows for real-time, in situ molecular tracking, providing unprecedented insights into a drug's journey through the body. nih.gov

Radiolabeled versions of compounds are frequently used in techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.combnl.gov These methods allow researchers to observe the distribution, target engagement, and clearance of a drug non-invasively. For example, PET scans can track positron-emitting isotopes to monitor processes like glucose uptake in cancer cells, demonstrating the power of this technology in oncology. bnl.gov

Advanced super-resolution microscopy (SRM) techniques, when used with fluorescently labeled drugs, can track drug dynamics at the subcellular level. nih.gov This allows researchers to:

Observe the drug's route of entry across the cell membrane.

Evaluate the accumulation and metabolism of the drug within specific organelles like lysosomes.

Identify key regulatory proteins and organelle-specific targeting. nih.gov

While Dihydroergotamine-13C,d3 Mesylate itself is a stable isotope-labeled compound primarily used for mass spectrometry-based quantification, its synthesis pathways can be adapted to incorporate radioactive isotopes for imaging. researchgate.net The development of such radiotracers, combined with advanced imaging, will be instrumental in studying DHE's biodistribution and its interaction with tissues and organs in living models. utsouthwestern.edu

High-Throughput Screening Methodologies Utilizing Labeled Dihydroergotamine Analogues

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of compounds to identify potential therapeutic agents. danaher.com The use of labeled compounds, including analogues of dihydroergotamine, significantly enhances the power and precision of these screening assays. nih.gov

Labeled ligands are essential in various HTS formats:

Receptor Binding Assays : These assays use labeled compounds to screen for molecules that can bind to a specific target receptor. numberanalytics.com By measuring the displacement of the labeled ligand, researchers can identify and characterize new potential drugs.

Functional Assays : A recent study utilized a high-throughput β-arrestin recruitment assay to screen the functional activity of DHE at 168 different G protein-coupled receptors (GPCRs). nih.gov This type of assay provides a deeper understanding of a compound's pharmacological profile by moving beyond simple binding to measure the actual cellular response triggered by the drug-receptor interaction. nih.gov

Immunoassays : Techniques like ELISA (enzyme-linked immunosorbent assay) can be used for the rapid screening of total ergot alkaloid content in various samples. nih.govwur.nl While these methods can sometimes be limited by the cross-reactivity of antibodies with different alkaloids, they offer a fast and cost-effective initial screening tool. wur.nl

The development of novel HTS methods, such as matrix-assisted laser desorption ionization (MALDI)-time-of-flight (TOF) mass spectrometry, allows for the rapid and accurate identification of ergot alkaloids with minimal sample preparation, further accelerating the screening process. nih.gov

| HTS Technique | Application for Labeled DHE Analogues | Key Findings |

| β-Arrestin Recruitment Assay | Screening functional activity at G protein-coupled receptors (GPCRs). | DHE showed agonist activity at several serotonin (B10506), dopamine (B1211576), and adrenergic receptors, and antagonist activity at others. nih.gov |

| Radioligand Binding Assays | Determining binding affinity and specificity to target receptors. | DHE binds strongly to dopamine D2, 5-HT1B, and α-adrenergic2B receptors. nih.gov |

| MALDI-TOF Mass Spectrometry | Rapid screening and identification of ergot alkaloids in samples. | Permits rapid, accurate identification with simple sample preparation and no chromatographic separation. nih.gov |

Computational Predictive Modeling for Labeled Compound Behavior and Interactions

In silico, or computational, methods are becoming indispensable in drug discovery and development. nih.gov These techniques allow researchers to model and predict a compound's behavior, from its pharmacokinetic profile to its specific interactions with biological targets, saving significant time and resources. mdpi.com

For dihydroergotamine, pharmacokinetic (PK) modeling has been used to predict plasma concentrations following different dosing regimens and to compare novel delivery systems (like nasal sprays) with traditional intravenous administration. ihs-headache.org Such models are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). nih.gov A review of DHE studies found that pharmacokinetic parameters, specifically the maximum plasma concentration (Cmax) and the area under the curve in the first 30 minutes (AUC0-0.5h), were the best predictors of clinical efficacy. nih.govresearchgate.netnih.gov

At the molecular level, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to predict how a compound will interact with its target receptor. mdpi.comnih.gov

QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com

Molecular Docking simulates the binding of a ligand (the drug) to the active site of a receptor, predicting the binding affinity and orientation. nih.gov

These computational tools can be used to screen virtual libraries of compounds, prioritize candidates for synthesis and testing, and optimize lead compounds to improve their efficacy and safety profiles. nih.gov For isotopically labeled compounds, these models can help predict whether the isotopic substitution will alter the drug's interaction with its target or its metabolic fate, ensuring the labeled version behaves identically to the parent drug.

| Computational Method | Application in DHE Research | Predictive Outcome |

| Pharmacokinetic (PK) Modeling | Predict plasma concentrations of DHE from various delivery systems. ihs-headache.org | Comparison of PK profiles between different formulations (e.g., nasal vs. IV). ihs-headache.org |

| Univariate Regression Analysis | Correlate PK parameters with clinical efficacy. nih.gov | Cmax and AUC0-0.5h are strong predictors of 2-hour pain relief. nih.govresearchgate.netnih.gov |

| Molecular Docking | Simulate the binding of DHE analogues to receptor sites. nih.govnih.gov | Predict binding affinity and key molecular interactions. acs.org |

| QSAR Modeling | Relate chemical structure to biological activity for DHE analogues. mdpi.com | Identify structural features critical for receptor binding and efficacy. mdpi.com |

Contribution to the Understanding of Fundamental Biological Processes via Isotopic Tracing

Isotopic labeling is a powerful technique for tracking the journey of a molecule through a complex biological system, providing fundamental insights into metabolic pathways and cellular processes. wikipedia.org Stable isotope-labeled compounds like Dihydroergotamine-13C,d3 Mesylate are ideal internal standards for quantitative bioanalysis using mass spectrometry, allowing for highly accurate measurements of a drug and its metabolites in biological samples. researchgate.net

The use of isotopically labeled compounds is central to ADME (absorption, distribution, metabolism, and excretion) studies, which are critical for evaluating the efficacy and safety of any new drug candidate. nih.govnih.gov By tracing the isotopic label, researchers can:

Elucidate the metabolic profile of a drug, identifying the various metabolites formed. nih.gov

Determine the routes and rates of excretion. nih.gov

Assess tissue distribution and bioavailability. nih.gov

Investigate potential drug-drug interactions, particularly those involving cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. nih.gov

Beyond pharmacokinetics, labeled ligands are essential tools in receptor pharmacology. numberanalytics.comnih.gov They enable the direct study of drug-receptor interactions, which is the foundational principle of how most drugs exert their effects. pharmacologyeducation.orgmsdmanuals.com By using labeled versions of drugs like DHE, scientists can characterize the binding properties of a ligand to its receptor, screen for new compounds that interact with that receptor, and ultimately understand the molecular basis of a drug's therapeutic action. numberanalytics.comnih.gov This knowledge is not just confined to a single drug but contributes to the broader understanding of cellular signaling and biological control mechanisms. nih.gov

Q & A

Q. What are the key synthetic pathways and characterization methods for Dihydro Ergotamine-13C,d3 Mesylate?

The synthesis involves isotopic labeling at specific positions (13C and d3) during the ergoline backbone formation. Mesylate salt formation is achieved via reaction with methanesulfonic acid under anhydrous conditions. Characterization employs high-resolution mass spectrometry (HRMS) for isotopic purity verification and nuclear magnetic resonance (NMR) to confirm structural integrity. Elemental analysis ensures stoichiometric consistency, as seen in mesylate-functionalized compounds (e.g., DFO-SAMMS synthesis) . Molecular weight (678.7751 g/mol) and isotopic distribution are validated using the molecular formula C₃₄H₄₀N₅O₈S .

Q. What is the purpose of isotopic labeling (13C and d3) in this compound for metabolic studies?

The 13C and d3 labels enable precise tracking of the compound’s metabolic fate in in vitro and in vivo systems. 13C facilitates mass spectrometry-based quantification, while deuterium (d3) reduces metabolic susceptibility at labeled positions, improving pharmacokinetic stability. This dual-labeling approach is critical for distinguishing endogenous ergot alkaloids from administered compounds in tracer studies .

Q. Which analytical methods are recommended for purity assessment and quantification?

High-performance liquid chromatography (HPLC) with UV detection is standard, using parameters such as:

- Column efficiency: ≥950 theoretical plates for ergoloid mesylates .

- Tailing factor: ≤2.5 for dihydroergocryptine analogs .

- Resolution: ≥1.35 between dihydroergocryptine and dihydroergocristine derivatives . For isotopic validation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters for quantifying this compound in complex biological matrices?

Key steps include:

- Ionization : Electrospray ionization (ESI) in positive mode due to the compound’s tertiary amine groups.

- MRM transitions : Monitor parent ions (e.g., m/z 679 → 268 for the labeled compound) with collision energy optimized to minimize matrix interference.

- Sample preparation : Solid-phase extraction (SPE) using mixed-mode cationic cartridges to enhance recovery rates, as demonstrated in deferoxamine mesylate studies .

- Validation : Assess linearity (1–100 ng/mL), intraday precision (<15% RSD), and recovery (>80%) per ICH guidelines .

Q. What experimental designs are critical for assessing the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours.

- Thermal stability : Store at 25°C, 40°C, and 60°C for 1–3 months. Monitor degradation via HPLC and identify byproducts (e.g., 8-hydroxy dihydroergotamine) using HRMS .

- Light sensitivity : Follow ICH Q1B guidelines for photostability testing .

Q. How do researchers resolve contradictions in receptor binding data for dihydroergotamine analogs?

this compound exhibits partial agonism at D2-like dopamine receptors and antagonism at 5-HT₂B receptors. Discrepancies in reported efficacy may arise from:

- Assay variability : Differences in cell lines (e.g., CHO vs. HEK293) or radioligand selection (³H-spiperone vs. ³H-raclopride).

- Species specificity : Rodent vs. human receptor isoforms. Standardize assays using recombinant human receptors and validate with reference agonists (e.g., bromocriptine mesylate) .

Q. What strategies identify and quantify degradation products in long-term stability studies?

- LC-MS/MS with isotopic dilution : Use 13C-labeled internal standards to distinguish degradation products from matrix interference.

- Forced degradation : Identify major impurities (e.g., epimerization at C8) and quantify using relative response factors .

- Structural elucidation : Compare fragmentation patterns with synthesized impurities (e.g., dihydroergotamine mesylate impurity 1) .

Q. How can researchers evaluate the compound’s selectivity across adrenergic and serotonergic receptors?

- Functional assays : Measure cAMP accumulation (D2 receptor activation) and calcium flux (5-HT receptor antagonism) in transfected cells.

- Binding affinity profiling : Use radioligand displacement assays for α₁-adrenergic (³H-prazosin) and 5-HT₂ (³H-ketanserin) receptors.

- Cross-reactivity screening : Test against >50 GPCRs to identify off-target effects .

Q. What bioanalytical challenges arise when studying the compound’s pharmacokinetics in cerebrospinal fluid (CSF)?

- Low CSF concentrations : Requires ultra-sensitive LC-MS/MS methods with limits of quantification (LOQ) ≤0.1 ng/mL.

- Matrix effects : Mitigate using stable isotope-labeled internal standards (e.g., this compound itself).

- Sample volume limitations : Microsampling techniques (e.g., volumetric absorptive microsampling) are recommended .

Q. How should researchers validate the compound’s role in migraine pathophysiology models?

- In vitro models : Use trigeminal ganglia cultures to assess calcitonin gene-related peptide (CGRP) release inhibition.

- In vivo models : Administer to nitroglycerin-induced migraine rats and measure cortical spreading depression (CSD) frequency.

- Dose-response studies : Compare efficacy with unlabeled dihydroergotamine mesylate to confirm isotopic effects .

Methodological Notes

- Data Contradiction Analysis : Cross-validate chromatographic parameters (e.g., tailing factor, resolution) across labs using USP ergoloid mesylate standards .

- Instrument Calibration : Regularly verify MS detector sensitivity with deuterated analogs (e.g., dihydroergotamine-d5) to maintain accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.